5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide
Description
5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide is a furan-based carbohydrazide derivative characterized by a 3-methylphenoxy substituent attached to the furan ring via a methylene bridge. Its IUPAC name, molecular formula, and identifiers include CAS RN 832737-79-8 and synonyms such as "5-M-TOLYLOXYMETHYL-FURAN-2-CARBOXYLIC ACIDHYDRAZIDE" .
Synthesis: The compound is likely synthesized via condensation of furan-2-carbohydrazide with 3-methylphenoxyaldehyde, a method analogous to other carbohydrazide derivatives described in the literature. For example, details the synthesis of related compounds by reacting furan-2-carbohydrazide with aldehydes in ethanol .
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-3-2-4-10(7-9)17-8-11-5-6-12(18-11)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCMRVLGZRWWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183553 | |
| Record name | 5-[(3-Methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-61-4 | |
| Record name | 5-[(3-Methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The following table compares 5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide with key analogs, focusing on substituents, molecular weight, and biological activities:
Key Structural Insights :
- Phenoxy Substituents: The 3-methylphenoxy group in the target compound is less electron-withdrawing than nitro- or trifluoromethyl-substituted analogs (e.g., CM4 in ), which may influence redox activity and toxicity .
- Hybrid Systems: Quinoline- or naphthofuran-fused derivatives (e.g., ) demonstrate enhanced antimicrobial and anticancer properties compared to simpler phenoxy analogs, likely due to increased planar rigidity and π-π interactions .
Physicochemical Properties
- logP and Solubility: Methoxy-substituted analogs (e.g., 5-[(3-methoxyphenoxy)methyl]furan-2-carbohydrazide) exhibit logP ~1.38, indicating moderate lipophilicity suitable for membrane penetration . Propyl-substituted derivatives (e.g., 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide) show reduced aqueous solubility (28.7 µg/mL), likely due to increased hydrophobicity .
- Steric Effects : Bulky substituents (e.g., naphthofuran in ) may limit solubility but enhance target binding in hydrophobic enzyme pockets .
Biological Activity
5-[(3-Methylphenoxy)methyl]furan-2-carbohydrazide, a compound with the CAS number 832739-61-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- Functional Groups : Furan, hydrazide, and phenoxy groups
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays showed that certain hydrazone derivatives had IC50 values ranging from 1 to 15 μM against different cancer cell lines, suggesting a promising therapeutic index for further development .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have indicated that derivatives containing furan and hydrazide moieties can exhibit significant antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells .
In Vitro Studies
- Anticancer Evaluation : A series of in vitro studies evaluated the effects of various hydrazone derivatives on cancer cell lines such as HeLa and MCF-7. The results showed that compounds with similar structures to this compound significantly reduced cell viability, with some derivatives achieving over 70% inhibition at concentrations below 10 μM .
- Antimicrobial Assays : In a separate study focusing on antimicrobial activity, compounds structurally related to this compound were tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 8 to 32 μg/mL, demonstrating effective antimicrobial activity .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50/ MIC (μM) | Source |
|---|---|---|---|
| Anticancer | Hydrazone Derivative | 1 - 15 | |
| Antimicrobial | Furan-Hydrazide Derivative | 8 - 32 | |
| Cytotoxicity | Various Cell Lines | >10 | In Vitro Studies |
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- In Vivo Studies : Further investigations are necessary to evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects will aid in optimizing its structure for enhanced activity.
- Formulation Development : Exploring different formulations could improve bioavailability and therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
